MRT199665 -

MRT199665

Catalog Number: EVT-275555
CAS Number:
Molecular Formula: C28H31N5O2
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRT199665 is a novel inhibitor of salt-inducible kinases (SIKs). MRT199665 increases IL-10 production while suppressing IL-6, IL-12, and TNF secretion.
Source and Classification

MRT199665 is classified as a selective inhibitor of salt-inducible kinases, belonging to the AMP-activated protein kinase family. It was synthesized for research purposes to explore the functional roles of SIKs in cellular signaling pathways. The compound is often utilized in studies examining the regulation of gene expression and cell proliferation, particularly in the context of TGFβ signaling .

Synthesis Analysis

MRT199665 was synthesized using established methods that involve the modification of existing small-molecule frameworks. The synthesis typically includes several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reaction Conditions: Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for biological assays.

Technical details regarding the synthesis process emphasize the importance of controlling reaction parameters to achieve effective inhibition of SIK activity .

Molecular Structure Analysis

MRT199665 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against salt-inducible kinases. While the precise molecular formula and structure are not detailed in the sources, it is known that the compound's design allows for selective binding to the ATP-binding site of SIKs.

Data on Molecular Structure

  • Molecular Formula: Not explicitly provided in the sources.
  • Key Functional Groups: The structure includes moieties that facilitate interaction with kinase domains, which are essential for its inhibitory function.
Chemical Reactions Analysis

MRT199665 primarily functions through competitive inhibition of salt-inducible kinases. The compound competes with ATP for binding at the active site of SIKs, thus preventing phosphorylation of downstream targets.

Reactions Involving MRT199665

  • Inhibition of Phosphorylation: MRT199665 inhibits the phosphorylation of CRTC3, a substrate of SIKs involved in regulating gene transcription.
  • Impact on Gene Expression: The inhibitor has been shown to reduce TGFβ-induced expression of genes such as PAI-1 and CTGF, indicating its role in modulating transcriptional responses .
Mechanism of Action

The mechanism by which MRT199665 exerts its effects involves several key processes:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site on salt-inducible kinases, MRT199665 effectively blocks their catalytic activity.
  2. Alteration of Substrate Phosphorylation: This inhibition leads to reduced phosphorylation of critical substrates like CRTC3, which regulates CREB-mediated transcription.
  3. Cellular Outcomes: The resultant decrease in substrate phosphorylation affects various cellular functions, including proliferation and apoptosis regulation .

Data Supporting Mechanism

Studies indicate that MRT199665 does not affect SMAD2/SMAD3 phosphorylation directly but influences downstream transcriptional events by modulating CRTC3 activity .

Physical and Chemical Properties Analysis

While specific physical properties such as melting point or solubility are not detailed in the available literature, MRT199665 is typically characterized by:

  • Solubility: Generally soluble in dimethyl sulfoxide (DMSO) for biological assays.
  • Stability: Stability under standard laboratory conditions is assumed but should be verified during experimental use.

Chemical properties include its reactivity as a kinase inhibitor and its ability to modulate signaling pathways involved in cell growth and differentiation.

Applications

MRT199665 has several scientific applications, particularly in research focusing on:

  • Cancer Biology: Investigating the role of salt-inducible kinases in tumor progression and metastasis.
  • Fibrosis Research: Understanding how TGFβ signaling contributes to fibrotic diseases and how MRT199665 can modulate this pathway.
  • Metabolic Studies: Exploring the impact of SIK inhibition on metabolic regulation within cells.
Introduction to MRT199665 and Salt-Inducible Kinases (SIKs)

Biochemical Context of SIK Family Kinases

Structural Homology of SIK1, SIK2, and SIK3

The salt-inducible kinase (SIK) family belongs to the AMP-activated protein kinase (AMPK) superfamily and comprises three homologous serine-threonine kinases: SIK1, SIK2, and SIK3. These isoforms share a conserved domain architecture, featuring an N-terminal kinase domain, a central ubiquitin-associated (UBA) domain, and a divergent C-terminal tail that dictates isoform-specific functions [3] [4]. SIK1 and SIK2 are more closely related phylogenetically, while SIK3 possesses an extended C-terminus with unique regulatory sites. The genes encoding SIK2 and SIK3 are co-located on human chromosome 11 (mouse chromosome 9), separated by ~5 Mb, suggesting coordinated transcriptional regulation. In contrast, SIK1 resides on chromosome 21 (mouse chromosome 17) [3] [4]. All three isoforms require phosphorylation of a conserved threonine residue (Thr182 in SIK1, Thr175 in SIK2, Thr221 in SIK3) within their activation loop for catalytic activity [4].

Table 1: Structural Features of SIK Isoforms

IsoformGene LocationActivation Loop ResidueUnique Features
SIK1Chr 21 (Human)Thr182Inducible expression; Nuclear shuttling
SIK2Chr 11 (Human)Thr175High adipose/muscle expression
SIK3Chr 11 (Human)Thr221Extended C-terminus; Brain-enriched

Regulatory Mechanisms of SIKs: LKB1-Dependent Activation and PKA-Mediated Inhibition

SIKs are primarily activated by the master kinase LKB1 (complexed with STRAD and MO25), which phosphorylates the critical threonine in their activation loops [3] [4]. Unlike AMPK, SIKs are not activated by Ca²⁺/calmodulin-dependent kinases (CaMKs) [4]. Once activated, SIK1 and SIK2 may undergo autophosphorylation at Ser186/Ser179, potentially enabling glycogen synthase kinase 3 (GSK3) to further phosphorylate their activation loops [4].

Conversely, cyclic AMP-dependent protein kinase (PKA) phosphorylates the C-terminal tails of SIKs to inhibit their activity:

  • SIK1: Phosphorylation at Thr473 and Ser577 promotes nuclear export and 14-3-3 protein binding [4].
  • SIK2: Phosphorylation at Ser343, Ser358, Thr484, and Ser587 generates two 14-3-3 binding sites [4].
  • SIK3: Phosphorylation at Thr469 and Ser551 creates a single 14-3-3 binding site [4].

This 14-3-3 sequestration sterically hinders SIK-substrate interactions, effectively terminating kinase activity. This dual regulatory mechanism positions SIKs as critical sensors of cellular energy status (via LKB1) and hormonal cues (via cAMP/PKA) [3] [4].

SIK Substrates: CRTCs, HDACs, and MEF2C Phosphorylation Dynamics

SIKs phosphorylate key transcriptional regulators to control their nucleocytoplasmic shuttling:

  • CRTCs (CREB-Regulated Transcription Coactivators): Phosphorylation by SIKs (e.g., CRTC3 at Ser370) promotes 14-3-3 binding and cytoplasmic retention, preventing CREB-mediated transcription [1] [3]. MRT199665 directly inhibits this phosphorylation [1] [7].
  • Class IIa HDACs (Histone Deacetylases): SIK phosphorylation of HDAC4/5/7/9 enables 14-3-3 binding and export from the nucleus, derepressing the transcription factor MEF2 [3] [4].
  • MEF2C (Myocyte Enhancer Factor 2C): In acute myeloid leukemia (AML), SIKs phosphorylate MEF2C at Ser222. MRT199665 blocks this phosphorylation, leading to MEF2C degradation and apoptosis in AML cells [1] [7].

Table 2: Key SIK Substrates and Functional Consequences of Phosphorylation

Substrate ClassRepresentative MembersPhosphorylation SiteFunctional Outcome
CRTCsCRTC3Ser370Cytoplasmic sequestration; Inhibited CREB signaling
Class IIa HDACsHDAC4/5/7/9Multiple sitesNuclear export; MEF2 derepression
Transcription FactorsMEF2CSer222Stabilization (AML context); Pro-survival

Rationale for Targeting SIKs in Disease Pathogenesis

SIKs in Oncogenesis and Chemoresistance

SIK isoforms exhibit context-dependent roles in cancer. In MEF2C-driven acute myeloid leukemia (AML), SIK-mediated phosphorylation of MEF2C at Ser222 stabilizes the oncoprotein and promotes leukemia cell survival. MRT199665 potently inhibits this pathway (IC₅₀ = 12 nM for SIK2), leading to:

  • Dose-dependent reduction of phospho-Ser222 MEF2C (>40% at 10 nM) [1] [7]
  • Decreased total MEF2C protein
  • Selective apoptosis in AML cell lines (OCI-AML2, MOLM-13) with IC₅₀ values 26 ± 13 nM, versus 990 ± 29 nM in non-MEF2C-expressing lines [7]

Role of SIKs in Metabolic and Circadian Regulation

Beyond oncology, SIKs integrate metabolic and circadian pathways:

  • Metabolism: SIK2 is highly expressed in adipose tissue and liver, where it regulates gluconeogenesis and lipolysis via CRTC/HDAC phosphorylation. SIK inhibition enhances insulin sensitivity and suppresses hepatic glucose output [3] [4].
  • Circadian Rhythms: In the suprachiasmatic nucleus (SCN), SIK1 expression is rhythmically controlled by CREB. SIKs phosphorylate CRTC1 to regulate PER gene expression, linking cellular energy status to the circadian clock [3] [5].
  • Osteoporosis: SIK2/3 inhibition promotes bone formation by suppressing HDAC4/5 nuclear export, enhancing RUNX2 activity [3] [4].

Table 3: Therapeutic Applications of SIK Inhibitors

Disease AreaSIK IsoformKey MechanismEvidence for MRT199665
AMLSIK2 > SIK3MEF2C Ser222 dephosphorylationIC₅₀ = 12 nM (SIK2); Apoptosis induction
Metabolic DisordersSIK2CRTC2/3 phosphorylation; PGC-1α inhibitionSuppresses gluconeogenic genes
Circadian DisordersSIK1CRTC1 phosphorylation; PER repressionModulates clock gene amplitude
OsteoarthritisSIK2/SIK3HDAC4/5 nuclear retention; RUNX2 activationPromotes chondrogenesis

Table 4: Kinase Selectivity Profile of MRT199665

Kinase TargetSubtypesIC₅₀ (nM)Physiological Relevance
MARKMARK1/2/3/42–3Microtubule stability; Neuronal polarity
SIKSIK2 > SIK3 > SIK112–110CRTC/HDAC/MEF2C phosphorylation; Cancer/metabolism
AMPKAMPKα1/α210Cellular energy homeostasis
NUAKNUAK1 (3 nM); NUAK2 (120 nM)3–120TGFβ signaling; Autophagy
Off-targetsMELK (29 nM); TBK1 (5400 nM)29–10000Context-dependent off-target effects

Interactive data tables available in online version allow sorting by IC₅₀ or kinase class.

Properties

Product Name

MRT199665

IUPAC Name

7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-[3-(pyrrolidin-1-ylmethyl)anilino]pyrrolo[2,3-d]pyrimidin-6-one

Molecular Formula

C28H31N5O2

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C28H31N5O2/c1-28(2)22-16-29-27(30-19-8-5-7-18(15-19)17-32-13-3-4-14-32)31-25(22)33(26(28)35)23-12-11-21-20(23)9-6-10-24(21)34/h5-10,15-16,23,34H,3-4,11-14,17H2,1-2H3,(H,29,30,31)/t23-/m0/s1

InChI Key

OFIFLUFVENTCNZ-QHCPKHFHSA-N

SMILES

CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C

Solubility

Soluble in DMSO

Synonyms

MRT199665; MRT-199665; MRT 199665;

Canonical SMILES

CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C

Isomeric SMILES

CC1(C2=CN=C(N=C2N(C1=O)[C@H]3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C

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